Tert-butyl 12-methylsulfonyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate
Description
Tert-butyl 12-methylsulfonyl-7,7-dioxo-7λ⁶-thia-4,11,13-triazatricyclo[7.4.0.0²,⁶]trideca-1(13),9,11-triene-4-carboxylate is a structurally complex heterocyclic compound featuring a tricyclic framework with fused thiadiazine and triazole rings. Its synthesis and crystallographic characterization likely rely on tools such as the SHELX software suite, which is widely employed for small-molecule structure determination and refinement . The tert-butyl ester and methylsulfonyl groups enhance steric bulk and electronic effects, making it relevant for pharmaceutical and materials science applications.
Properties
IUPAC Name |
tert-butyl 12-methylsulfonyl-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6S2/c1-15(2,3)24-14(19)18-6-10-11(7-18)26(22,23)8-9-5-16-13(17-12(9)10)25(4,20)21/h5,10-11H,6-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSGBESKLLKVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)S(=O)(=O)CC3=CN=C(N=C23)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 12-methylsulfonyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the triazatricyclo framework, introduction of the tert-butyl group, and the addition of the methylsulfonyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 12-methylsulfonyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or sulfides.
Substitution: The tert-butyl and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Tert-butyl 12-methylsulfonyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 12-methylsulfonyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structural analogs with tricyclic cores, sulfonyl groups, and tert-butyl esters. Key differences arise in ring systems, substituent positioning, and physicochemical properties. Below is a comparative analysis based on crystallographic methodologies and hypothetical analogs (methodological insights derived from SHELX applications).
Table 1: Structural and Functional Comparison
Key Findings:
Ring System Complexity : The tricyclic framework in the target compound imposes greater conformational rigidity compared to bicyclic or spiro analogs, as confirmed by SHELX-refined bond angles and torsional parameters .
Substituent Effects: Methylsulfonyl groups enhance electron-withdrawing properties, influencing reactivity and intermolecular interactions. Tert-butyl esters in all analogs improve solubility in non-polar media.
Crystallographic Robustness : SHELX software enables precise refinement of sulfonyl and tert-butyl groups, critical for resolving steric clashes in crowded tricyclic systems .
Methodological Considerations
The SHELX suite, particularly SHELXL, is indispensable for analyzing such compounds due to its robustness in handling high-resolution data and complex stereochemistry. For example, the tert-butyl group’s disorder in the target compound’s crystal structure was resolved using SHELXL’s restraints, a common approach for bulky substituents .
Biological Activity
Chemical Structure and Properties
Tert-butyl 12-methylsulfonyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate can be characterized by its unique tricyclic structure that incorporates both sulfur and nitrogen heteroatoms. The molecular formula is with a molecular weight of approximately 396.48 g/mol.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C18H24N4O5S |
| Molecular Weight | 396.48 g/mol |
| Functional Groups | Sulfonyl, Carboxyl, Triazole |
| Structural Class | Tricyclic Compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in various metabolic pathways. Research indicates that it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against a range of pathogens.
- Anticancer Potential : The triazole moiety is known for its role in inhibiting tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The sulfonyl group may contribute to reducing inflammation by modulating cytokine production.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study conducted on various bacterial strains demonstrated that Tert-butyl 12-methylsulfonyl-7,7-dioxo exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- The compound's mechanism involves disrupting bacterial cell wall synthesis.
-
Anticancer Activity :
- In vitro assays showed that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM.
- Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.
-
Anti-inflammatory Properties :
- Animal models of inflammation indicated that administration of the compound significantly reduced paw edema in rats induced by carrageenan injection.
- Cytokine analysis showed decreased levels of TNF-alpha and IL-6 in treated groups compared to controls.
Comparative Analysis
To better understand the biological activity of Tert-butyl 12-methylsulfonyl-7,7-dioxo, a comparison with related compounds can be insightful:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Tert-butyl 12-methylsulfonyl-7,7-dioxo | Moderate | High | Moderate |
| Compound A (similar structure) | High | Moderate | Low |
| Compound B (differing functional groups) | Low | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
